1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene
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Overview
Description
1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) attached to a benzene ring, which is further substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Phenoxy Substitution: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the halogenated benzene with a phenol derivative in the presence of a base such as potassium carbonate (K₂CO₃).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Scientific Research Applications
1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-propanol: A related compound with similar halogenation but different functional groups.
BIS (1,3-DICHLORO-2-PROPYL)PHOSPHATE: Another compound with dichloro substitution but different overall structure and applications.
Uniqueness
1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its trifluoromethyl group and phenoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
1,3-dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3O/c14-8-2-1-3-9(6-8)20-12-10(15)4-7(5-11(12)16)13(17,18)19/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVMKCRQFTECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605073 |
Source
|
Record name | 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55407-25-5 |
Source
|
Record name | 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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